molecular formula C19H21N7O2S B10940881 2-[1-(ethylsulfonyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(ethylsulfonyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10940881
M. Wt: 411.5 g/mol
InChI Key: WIXKMZYVGVKHJL-UHFFFAOYSA-N
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Description

2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anti-cancer drug development .

Properties

Molecular Formula

C19H21N7O2S

Molecular Weight

411.5 g/mol

IUPAC Name

4-(1-ethylsulfonylpiperidin-3-yl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H21N7O2S/c1-2-29(27,28)24-10-6-7-14(12-24)17-22-19-16-11-21-26(15-8-4-3-5-9-15)18(16)20-13-25(19)23-17/h3-5,8-9,11,13-14H,2,6-7,10,12H2,1H3

InChI Key

WIXKMZYVGVKHJL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

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